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Cat. No.: B13526727

Get Quote

Title: Technical Deep Dive: (2S,3S)-3-Hydroxy-2-Methylpentanoic Acid Subtitle:

Stereochemical Architecture, Synthetic Methodologies, and Pharmacophore Integration[1]

Executive Summary
(2S,3S)-3-hydroxy-2-methylpentanoic acid (CAS: 131897-89-7) is a chiral

-hydroxy acid fragment ubiquitous in complex polyketide natural products and macrolide
antibiotics.[1] Unlike its

-hydroxy isomer (isoleucic acid), this molecule functions as a critical "propionate-acetate"
extender unit in the biosynthesis of agents like Epothilone B (anticancer) and Erythromycin.[1]

This guide addresses the specific challenge of constructing the (2S,3S) stereoisomer. While

the standard Evans aldol reaction typically yields the syn-(2S,3R) product, the (2S,3S)

configuration represents the anti-aldol relationship, requiring specialized synthetic interventions

such as Dynamic Kinetic Resolution (DKR) or stereochemical inversion.[1]

Structural Analysis & Stereochemistry

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13526727#bc-rfq
https://www.benchchem.com/product/b13526727/docs?utm_src=pdf-body#2s-3s-3-hydroxy-2-methylpentanoic-acid-structural-formula
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.benchchem.com/product/b13526727/docs?utm_src=pdf-body#2s-3s-3-hydroxy-2-methylpentanoic-acid-structural-formula
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13526727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The molecule possesses two contiguous stereocenters at C2 and C3.[1] The (2S,3S)

designation defines an anti relationship between the C2-methyl and C3-hydroxyl groups when

drawn in a standard extended zigzag conformation.[1]

Stereochemical Configuration
C2 Center (Alpha): Substituted with a methyl group.[1] Configuration (S).

C3 Center (Beta): Substituted with a hydroxyl group.[1][2] Configuration (S).

Relationship:Anti (Threo).[1]

Note on Nomenclature: In many aldol literatures, the "Syn/Anti" nomenclature (Masamune) is

preferred.[1] The (2S,3S) isomer corresponds to the Anti aldol product, whereas the (2S,3R)

isomer corresponds to the Syn product derived from standard boron-mediated Evans aldol

reactions.[1]
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Figure 1: Stereochemical topology of the target molecule.

Synthetic Methodology: The "Anti" Challenge
Synthesizing the (2S,3S) isomer is non-trivial because the thermodynamically favored or

standard kinetic aldol products are typically syn. Two robust, field-proven protocols are

presented below.

Protocol A: The "Inversion" Strategy (High Reliability)
Best for: Academic synthesis, absolute stereochemical confirmation.[1]
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This route utilizes the highly predictable Evans Syn-Aldol to generate the (2S,3R) intermediate,

followed by a Mitsunobu Inversion at C3 to achieve the desired (2S,3S) state.[1]

Step 1: Evans Syn-Aldol Reaction[1]

Reagents: (S)-4-benzyl-3-propionyloxazolidin-2-one (Auxiliary), Dibutylboron triflate (

), Diisopropylethylamine (DIPEA), Propanal.[1]

Mechanism: The reaction proceeds via a Zimmerman-Traxler transition state where the

boron enolate geometry (Z-enolate) and facial selectivity (induced by the auxiliary) dictate

the formation of the (2S,3R)-Syn product.[1]

Step 2: Mitsunobu Inversion

Reagents: Triphenylphosphine (

), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid, followed by hydrolysis (LiOH).[1]

Causality: The Mitsunobu reaction proceeds via an

mechanism, strictly inverting the C3 alcohol from (R) to (S).[1]

Workflow Diagram:
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Figure 2: Synthesis of (2S,3S)-3-hydroxy-2-methylpentanoic acid via stereochemical

inversion.

Protocol B: Noyori Dynamic Kinetic Resolution (DKR)
Best for: Scale-up, industrial application.[1]

This method avoids chiral auxiliaries by using asymmetric hydrogenation of a racemic

-keto ester.[1]

Substrate: Methyl 2-methyl-3-oxopentanoate (Racemic).[1]

Catalyst:
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(or similar chiral diphosphine Ru complex).[1]

Conditions:

(100 atm), MeOH, 50°C.

Mechanism: Rapid racemization of the C2 center (via enolization) coupled with a rate-

determining, stereoselective hydrogenation of the ketone establishes both C2 and C3

stereocenters simultaneously.[1]

Result: High diastereoselectivity for the Anti-(2S,3S) isomer (depending on ligand choice).

Analytical Characterization
Validation of the (2S,3S) structure requires comparison of NMR shifts, specifically the coupling

constants (

) which differ significantly between syn and anti isomers.[1]

Table 1: Diagnostic NMR Data (Methyl Ester Derivative)

Isomer Configuration
NMR

(C3-H)

Coupling

(Hz)

NMR

(C2-Me)

Target (2S, 3S) - Anti 3.85 ppm 7.0 - 9.0 Hz 1.18 ppm

Isomer (2S, 3R) - Syn 4.05 ppm 3.0 - 5.0 Hz 1.15 ppm

Note: The larger coupling constant (

Hz) for the (2S,3S) isomer is characteristic of the anti-relationship in the extended
conformation, contrasting with the smaller coupling of the syn isomer.[1]

Biological & Pharmaceutical Relevance[1][3][4][5][6]
[7]
Polyketide Synthase (PKS) Modules
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(2S,3S)-3-hydroxy-2-methylpentanoic acid represents a "propionate" unit followed by a

reduction step in PKS machinery.[1]

Natural Product: It is a structural motif in Zaragozic Acid A (squalene synthase inhibitor) and

the C1-C6 fragment of Erythronolide.[1]

Mechanism: In nature, this stereochemistry is set by the Ketoreductase (KR) domain of the

PKS module.[1] A "B-type" KR domain typically yields the (R)-alcohol, while "A-type" yields

(S).[1]

Distinction from Isoleucic Acid
It is critical not to confuse this target with 2-hydroxy-3-methylpentanoic acid (Isoleucic acid).[1]

Target (3-OH): Polyketide origin, beta-hydroxy.[1]

Isoleucic Acid (2-OH): Amino acid metabolism (L-Isoleucine degradation), alpha-hydroxy.[1]

References
Evans, D. A., et al. (1981).[1] "Enantioselective aldol condensations. 2. Erythro-selective

chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[1]

Link[1]

Noyori, R., et al. (1989).[1] "Stereoselective hydrogenation via dynamic kinetic resolution."

Journal of the American Chemical Society.[1] Link[1]

Heathcock, C. H. (1981).[1] "Acyclic stereoselection. 13. Aryl esters: Reagents for threo-

selective aldol condensation."[1] Journal of Organic Chemistry. Link[1]

PubChem Compound Summary. "(2S,3S)-3-hydroxy-2-methylpentanoic acid."[1][3]

National Center for Biotechnology Information.[1] Link[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b13526727/docs?utm_src=pdf-body#2s-3s-3-hydroxy-2-methylpentanoic-acid-structural-formula
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja00399a046
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fja00204a028
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo00324a001
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.benchchem.com/product/b13526727/docs?utm_src=pdf-body#2s-3s-3-hydroxy-2-methylpentanoic-acid-structural-formula
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://pubchem.ncbi.nlm.nih.gov/compound/2S_3S_-3-hydroxy-2-methylpentanoic-acid
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F71351812
https://orgsyn.org/demo.aspx?prep=CV8P0420
https://www.benchchem.com/product/b13526727?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13526727?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. Organic Syntheses Procedure [orgsyn.org]

2. researchgate.net [researchgate.net]

3. (2S,3S)-3-hydroxy-2-methylpentanoic acid | C6H12O3 | CID 71351812 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(2S,3S)-3-hydroxy-2-methylpentanoic acid structural
formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13526727/docs#2s-3s-3-hydroxy-2-methylpentanoic-
acid-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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